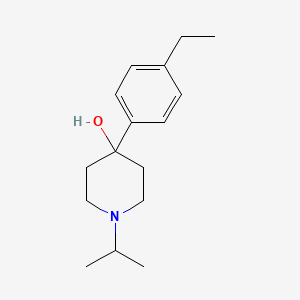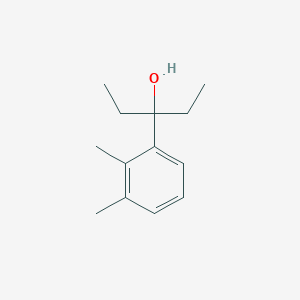
1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol is an organic compound with the molecular formula C13H18O It features a cyclopropyl group attached to a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a cyclopropylmagnesium bromide reacts with 3,4-dimethylbenzaldehyde. The reaction typically proceeds in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The reaction mixture is then quenched with water and the product is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 1-cyclopropyl-1-(3,4-dimethylphenyl)ethanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alkane, 1-cyclopropyl-1-(3,4-dimethylphenyl)ethane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanone.
Reduction: 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethane.
Substitution: Various halogenated derivatives depending on the reagent used.
科学的研究の応用
1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving alcohol dehydrogenases.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes such as alcohol dehydrogenases, influencing metabolic pathways. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and stability of the compound in various reactions.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-1-phenylethanol: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
1-Cyclopropyl-1-(4-methylphenyl)ethanol: Has only one methyl group on the phenyl ring, affecting its reactivity and interaction with other molecules.
1-Cyclopropyl-1-(3,5-dimethylphenyl)ethanol: The methyl groups are positioned differently on the phenyl ring, leading to variations in chemical behavior.
Uniqueness
1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its steric and electronic properties. This unique structure can result in distinct reactivity patterns and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-cyclopropyl-1-(3,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-4-5-12(8-10(9)2)13(3,14)11-6-7-11/h4-5,8,11,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVAQIODUYKHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C2CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866608.png)
![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)





